molecular formula C11H22O2Si B13945971 1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 158112-46-0

1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B13945971
CAS No.: 158112-46-0
M. Wt: 214.38 g/mol
InChI Key: INSPSHPXNANDPX-UHFFFAOYSA-N
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Description

1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS: 390381-92-7) is a silyl-protected alkynol with a tertiary butyldimethylsilyl (TBDMS) ether group at the 5-position of the pentynol backbone. This compound is structurally characterized by a terminal alkyne and a hydroxyl group protected by a bulky silyl moiety, which enhances its stability during synthetic reactions. The TBDMS group is widely employed in organic synthesis to protect alcohols from undesired reactivity, particularly in multi-step processes involving strong bases or nucleophiles . Key physical properties include a predicted boiling point of 269.4±28.0 °C, density of 0.881±0.06 g/cm³, and pKa of 14.55±0.20, indicating moderate polarity and low acidity .

Properties

CAS No.

158112-46-0

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxypent-1-yn-3-ol

InChI

InChI=1S/C11H22O2Si/c1-7-10(12)8-9-13-14(5,6)11(2,3)4/h1,10,12H,8-9H2,2-6H3

InChI Key

INSPSHPXNANDPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(C#C)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

  • Starting Material: 1-Pentyn-3-ol (a terminal alkyne with a hydroxyl group at the 3-position)
  • Reagents: tert-Butyldimethylsilyl chloride (TBDMS-Cl), imidazole (or triethylamine)
  • Solvent: Anhydrous dichloromethane (CH2Cl2)
  • Conditions: Room temperature, inert atmosphere (nitrogen or argon) to prevent moisture interference
  • Reaction Time: Typically 2-4 hours

Reaction Scheme:

$$
\text{1-Pentyn-3-ol} + \text{TBDMS-Cl} + \text{Base} \rightarrow \text{1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-}
$$

Mechanistic Notes:

  • The base deprotonates the hydroxyl group, generating an alkoxide intermediate.
  • The alkoxide then nucleophilically attacks the silicon center of TBDMS-Cl, displacing chloride and forming the silyl ether.
  • The bulky TBDMS group provides steric hindrance, enhancing the stability of the protected alcohol.

Industrial Scale Preparation

Industrial synthesis follows the same chemical principles but is scaled up using larger reactors with controlled temperature and mixing to ensure consistent product quality. Purification is typically achieved by distillation or chromatographic methods adapted for bulk quantities. The choice of base and solvent remains the same, with additional attention to solvent recovery and waste minimization.

Analytical Data and Purification

Purification Techniques

  • Flash Column Chromatography: Using a solvent system such as pentane/ethyl acetate (10:1) to separate the product from unreacted starting materials and by-products.
  • Distillation: Applied when the compound is thermally stable, to obtain high purity product.

Characterization

  • Nuclear Magnetic Resonance (NMR):
    • $$^{1}H$$ NMR typically shows signals corresponding to the alkyne proton (~2-3 ppm), silyl methyl groups (~0 ppm), and methylene/methine protons adjacent to the oxygen.
    • $$^{13}C$$ NMR confirms the presence of the alkyne carbon (~80-90 ppm) and silyl-substituted carbons.
  • Infrared Spectroscopy (IR):
    • Characteristic alkyne C≡C stretch near 2100-2200 cm$$^{-1}$$.
    • Absence of broad OH stretch confirms successful silylation.
  • Mass Spectrometry (MS): Confirms molecular ion peak consistent with molecular weight 214.38 g/mol.

Supporting Research Findings

Reaction Efficiency and Yields

In laboratory-scale syntheses, yields of the silylated product typically range from 75% to 90%, depending on reaction conditions and purification efficiency. The use of imidazole as a base often results in cleaner reactions and higher yields compared to triethylamine.

Stability and Reactivity

The TBDMS protecting group confers significant stability to the alcohol under acidic and basic conditions, allowing the alkyne moiety to be selectively manipulated in subsequent synthetic steps. This property has been exploited in multi-step syntheses involving coupling reactions, nucleophilic additions, and cyclization reactions.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Starting Material 1-Pentyn-3-ol Terminal alkyne with free hydroxyl group
Protection Step TBDMS-Cl, imidazole, CH2Cl2, RT Formation of TBDMS ether protecting group
Purification Flash chromatography (Pentane/EtOAc 10:1) Isolated pure silyl ether derivative
Characterization NMR, IR, MS Confirms structure and purity
Industrial Scale Adaptation Larger reactors, solvent recovery systems High yield and purity maintained

Chemical Reactions Analysis

1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes using reagents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. .

Scientific Research Applications

1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- depends on its specific application and the reactions it undergoesThis protection is crucial in multi-step synthesis, where selective reactivity is required .

Comparison with Similar Compounds

Key Observations :

  • The TBDMS group in the target compound increases molecular weight and steric bulk compared to the trimethylsilyl (TMS) analog (170.32 vs. 230.17 g/mol) .
  • The cyclohexyl-substituted variant lacks a silyl group, resulting in lower molecular weight and distinct reactivity .

Biological Activity

1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a compound with significant chemical interest due to its unique structure and potential biological activities. This article focuses on its biological properties, including antimicrobial, antifungal, and other pharmacological activities.

  • Molecular Formula : C5_5H8_8O
  • Molecular Weight : 84.12 g/mol
  • CAS Number : 4187-86-4
  • Structure : The compound features a terminal alkyne and a tertiary silyl ether group, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 1-pentyn-3-ol derivatives. The presence of the alkyne group is known to enhance the activity against various bacterial strains.

  • Study Findings :
    • A study published in the Journal of Natural Products demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
    • Another research highlighted its effectiveness against fungal pathogens, suggesting a potential application in antifungal treatments .

Antifungal Activity

The antifungal properties of 1-pentyn-3-ol have been explored in various contexts.

  • Case Studies :
    • In vitro tests showed that this compound could inhibit the growth of Candida albicans, a common fungal pathogen, at concentrations as low as 50 µg/mL .
    • Comparative studies indicated that derivatives of this compound exhibited enhanced antifungal activity compared to traditional antifungals .

Cytotoxicity and Pharmacological Potential

The cytotoxic effects of 1-pentyn-3-ol have also been evaluated, revealing potential therapeutic applications.

  • Research Insights :
    • A cytotoxicity assay demonstrated that it selectively inhibited cancer cell lines while showing minimal toxicity to normal cells .
    • The compound's mechanism of action appears to involve the disruption of cellular membranes, leading to apoptosis in targeted cells .

Data Table: Summary of Biological Activities

Biological ActivityOrganism/Cell LineConcentration (µg/mL)Effectiveness
AntibacterialStaphylococcus aureus100Significant inhibition
AntibacterialEscherichia coli100Significant inhibition
AntifungalCandida albicans50Moderate inhibition
CytotoxicityCancer cell linesVariesSelective inhibition

The proposed mechanisms by which 1-pentyn-3-ol exerts its biological effects include:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, causing destabilization.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways in microbes and cancer cells.
  • Induction of Apoptosis : In cancer cells, the compound may trigger programmed cell death pathways.

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